2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl and cyclohexa-dienone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- 3-Phenyl-1,4,2-dioxazole-5-one
- N-[2,4-Disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides
Uniqueness
What sets 2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione apart from similar compounds is its specific arrangement of phenyl and cyclohexa-dienone groups, which confer unique chemical reactivity and potential biological activities. This distinct structure allows for diverse applications and makes it a valuable compound for further research .
Properties
CAS No. |
172501-90-5 |
---|---|
Molecular Formula |
C30H18O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[4-(3,6-dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H18O4/c31-23-15-25(19-7-3-1-4-8-19)29(33)27(17-23)21-11-13-22(14-12-21)28-18-24(32)16-26(30(28)34)20-9-5-2-6-10-20/h1-18H |
InChI Key |
PJNIRMCIOYRHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=C(C=C3)C4=CC(=O)C=C(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.